Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is a spiro compound that features a unique structure combining fluorene and thiopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction, which is widely used for constructing carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as chlorobenzene and o-dichlorobenzene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated processes may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biology, this compound may be explored for its potential interactions with biological molecules. Its structural features could enable it to act as a probe or a ligand in various biochemical assays .
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development .
Industry
In industry, Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- involves its interaction with specific molecular targets. These interactions can influence various pathways, depending on the context in which the compound is used. For example, in organic electronics, the compound’s electronic properties enable it to facilitate charge transport and improve device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but features a xanthene moiety instead of a thiopyran.
Spiro[fluorene-9,9’-acridine]: Another similar compound, featuring an acridine moiety.
Uniqueness
Spiro[9H-fluorene-9,4’-[4H]thiopyran], 2’,6’-diphenyl- is unique due to its combination of fluorene and thiopyran moieties. This unique structure imparts specific electronic and chemical properties that make it valuable for various applications, particularly in the field of organic electronics .
Eigenschaften
CAS-Nummer |
144392-26-7 |
---|---|
Molekularformel |
C29H20S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2',6'-diphenylspiro[fluorene-9,4'-thiopyran] |
InChI |
InChI=1S/C29H20S/c1-3-11-21(12-4-1)27-19-29(20-28(30-27)22-13-5-2-6-14-22)25-17-9-7-15-23(25)24-16-8-10-18-26(24)29/h1-20H |
InChI-Schlüssel |
CBTGCKXLGWOVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(S2)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.